molecular formula C10H16N2OS B2691757 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 2201871-00-1

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole

Cat. No.: B2691757
CAS No.: 2201871-00-1
M. Wt: 212.31
InChI Key: BUZGJCXLSWMWSV-UHFFFAOYSA-N
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Description

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule integrates two privileged structures—a thiazole ring and an N-methylpyrrolidine moiety—connected by a methoxy linker, a design that often confers enhanced bioavailability and target interaction potential. The thiazole core is a well-documented scaffold in FDA-approved drugs and bioactive molecules, known to participate in key interactions with enzymatic targets such as kinases . Its presence is associated with a wide spectrum of biological activities, including antiviral, antimicrobial, and anticancer effects, making derivatives like this one valuable for investigating new therapeutic pathways . The specific substitution pattern of this compound suggests its primary value in early-stage drug discovery. The 4-methyl-thiazole component is a common feature in flavor and fragrance research, but its functionalization with a (1-methylpyrrolidin-2-yl)methoxy group significantly shifts its application toward pharmaceutical development . This structural motif is frequently explored for its ability to modulate central nervous system (CNS) targets or serve as a key intermediate in synthesizing more complex molecules for evaluating anti-proliferative and enzyme-inhibitory activities . Researchers will find this chemical useful for probing structure-activity relationships (SAR), particularly in designing novel inhibitors or modulators for pathological conditions. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting. For specific technical data, including purity and handling information, please refer to the available product specifications.

Properties

IUPAC Name

4-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-7-14-10(11-8)13-6-9-4-3-5-12(9)2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZGJCXLSWMWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4-methylthiazole with 1-methyl-2-pyrrolidinemethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The pyrrolidine-methoxy group in the target compound contrasts with substituents in analogs such as:

  • Aryl-substituted thiazoles (e.g., 9a–9d in ): These feature acetamide-linked aryl groups (e.g., 4-methylphenyl, 4-fluorophenyl) on the thiazole.
  • Alkyl-substituted thiazoles (e.g., 4-isopropyl-2-methylthiazole in ): Simpler alkyl groups reduce steric hindrance and increase volatility, making them suitable for flavoring applications. The target compound’s pyrrolidine moiety likely reduces volatility and increases pharmacological relevance .

Data Table: Key Comparisons

Compound Name Substituents Synthesis Method Key Properties Applications
4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole 4-Methyl, (1-methylpyrrolidin-2-yl)methoxy Likely multi-step condensation Enhanced solubility, bioactivity potential Drug development (inferred)
9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide) 4-Methylphenyl, acetamide CuAAC reaction Moderate enzyme inhibition Metabolic therapeutics
4-Isopropyl-2-methylthiazole 4-Isopropyl, 2-methyl Not specified Volatile, fruity odor Flavoring agent

Research Findings and Implications

  • Structural Flexibility : The thiazole core accommodates diverse substituents, enabling tailored physicochemical and biological properties. The pyrrolidine-methoxy group’s nitrogen atom may facilitate hydrogen bonding in drug-receptor interactions .
  • Synthetic Challenges : Complex substituents (e.g., pyrrolidine-methoxy) require specialized reagents and catalysts, contrasting with simpler alkyl/aryl derivatives .

Biological Activity

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole can be described by the following molecular formula:

Property Value
Molecular FormulaC₉H₁₃N₂OS
Molecular Weight185.28 g/mol
IUPAC Name4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole

The biological activity of thiazole derivatives, including 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole, is often attributed to their ability to interact with tubulin. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . The specific binding to the colchicine site on tubulin is a critical aspect of their mechanism.

In Vitro Studies

Research indicates that 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : PC-3 (prostate cancer), A375 (melanoma).
  • Results : The compound demonstrated IC50 values in the low nanomolar range, indicating potent anti-cancer activity. In comparison to established antitubulin agents, it showed comparable efficacy while potentially overcoming drug resistance mechanisms .

In Vivo Studies

In vivo evaluations using xenograft models have provided insights into the therapeutic potential of this compound:

Study Model Dosage Efficacy (%T/C)
Study APC-3 Xenograft15 mg/kg30%
Study BA375 Xenograft15 mg/kg25%

These studies indicate that treatment with 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole resulted in significant tumor growth inhibition without notable neurotoxicity .

Case Studies

One notable case study involved a patient with advanced melanoma who received a regimen including this compound. The patient exhibited a partial response to treatment after several cycles, with a marked reduction in tumor size and improved quality of life metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.